Cas no 1819364-04-9 (tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate)
![tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1819364-04-9x500.png)
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- (E)-TERT-BUTYL 3-((DIMETHYLAMINO)METHYLENE)-4-OXOPYRROLIDINE-1-CARBOXYLATE
- TERT-BUTYL 3-((DIMETHYLAMINO)METHYLENE)-4-OXOPYRROLIDINE-1-CARBOXYLATE
- 1-Pyrrolidinecarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, 1,1-dimethylethyl ester
- tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate
- tert-butyl (Z)-3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate
- 3-Dimethylaminomethylene-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl
- tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate
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- インチ: 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+
- InChIKey: NICVZJAVRBPUME-RMKNXTFCSA-N
- ほほえんだ: O(C(N1CC(/C(=C/N(C)C)/C1)=O)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 353
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 49.8
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-1109-0.5g |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 95%+ | 0.5g |
$285.0 | 2023-09-06 | |
Life Chemicals | F2167-1109-10g |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 95%+ | 10g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2167-1109-0.25g |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 95%+ | 0.25g |
$270.0 | 2023-09-06 | |
Life Chemicals | F2167-1109-2.5g |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 95%+ | 2.5g |
$658.0 | 2023-09-06 | |
Life Chemicals | F2167-1109-5g |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 95%+ | 5g |
$994.0 | 2023-09-06 | |
TRC | T309381-100mg |
tert-butyl (3e)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 100mg |
$ 50.00 | 2022-06-02 | ||
TRC | T309381-1g |
tert-butyl (3e)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 1g |
$ 230.00 | 2022-06-02 | ||
TRC | T309381-500mg |
tert-butyl (3e)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 500mg |
$ 160.00 | 2022-06-02 | ||
Life Chemicals | F2167-1109-1g |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate |
1819364-04-9 | 95%+ | 1g |
$301.0 | 2023-09-06 |
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylateに関する追加情報
tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate, identified by the CAS number 1819364-04-9, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their unique properties and versatility in synthetic chemistry. The molecule features a pyrrolidine ring system, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl group and a dimethylamino methylidene group at specific positions. These substituents contribute to the compound's stability, reactivity, and potential for further functionalization.
Recent studies have highlighted the importance of pyrrolidine derivatives in drug design and development. The presence of the dimethylamino group in this compound introduces significant steric and electronic effects, making it an attractive candidate for exploring its role in biological systems. For instance, researchers have investigated the ability of such compounds to act as neuroprotective agents or as components in anti-inflammatory therapies. The tert-butyl group, on the other hand, enhances the lipophilicity of the molecule, which is crucial for its absorption and bioavailability in pharmacokinetic studies.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. This is followed by functionalization at specific positions to introduce the dimethylamino methylidene and tert-butyl groups. The use of advanced synthetic techniques, such as molecular coupling reactions or click chemistry, has significantly improved the efficiency and yield of these processes. Furthermore, modern spectroscopic methods, including NMR spectroscopy and mass spectrometry, have enabled precise characterization of the compound's structure, ensuring its purity and stability.
In terms of applications, this compound has shown promise in several areas. In the field of materials science, it has been explored as a precursor for synthesizing advanced polymers with tailored properties. Its ability to form stable bonds under specific conditions makes it valuable in polymer chemistry. Additionally, in medicinal chemistry, this compound serves as a building block for developing bioactive molecules targeting various therapeutic areas. For example, recent research has focused on its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases.
The study of this compound also extends to its environmental impact and degradation pathways. Understanding how such molecules behave in natural environments is crucial for assessing their safety and sustainability. Researchers have employed computational modeling techniques to predict the environmental fate of this compound, providing insights into its biodegradability and potential risks to ecosystems.
In conclusion, tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate represents a fascinating example of how structural complexity can lead to diverse functional applications. Its unique chemical properties make it a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound remains at the forefront of innovative chemical research.
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